molecular formula C10H12O2 B3049802 1-(4-(Methoxymethyl)phenyl)ethan-1-one CAS No. 22072-50-0

1-(4-(Methoxymethyl)phenyl)ethan-1-one

Cat. No.: B3049802
CAS No.: 22072-50-0
M. Wt: 164.2 g/mol
InChI Key: WKGOPZYVTPKHLN-UHFFFAOYSA-N
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Description

1-(4-(Methoxymethyl)phenyl)ethan-1-one (CAS 22072-50-0) is an aromatic ketone of high interest in chemical research and development. With the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol, this compound serves as a valuable building block in organic synthesis . Its structure features a methoxymethyl group attached to a phenyl ring, which is also functionalized with an acetyl group . Key physical properties include a boiling point of approximately 251.7 °C and a flash point of 103.8 °C, indicating moderate thermal stability . This compound has diverse applications across several research fields. In pharmaceuticals, it is investigated as a key intermediate in the synthesis of more complex molecules and has been studied for potential antimicrobial, antifungal, and anticancer properties . Its mechanism of action in biological systems may involve interactions with specific enzymes or receptors, potentially acting as an enzyme inhibitor or receptor modulator . In agriculture and material science, it finds use as an intermediate in the development of agrochemicals and, due to its unique properties, can be incorporated into polymers and coatings . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(methoxymethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)10-5-3-9(4-6-10)7-12-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGOPZYVTPKHLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176569
Record name 1-(4-(Methoxymethyl)phenyl)ethan-1-one
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Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22072-50-0
Record name 1-[4-(Methoxymethyl)phenyl]ethanone
Source CAS Common Chemistry
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Record name 1-(4-(Methoxymethyl)phenyl)ethan-1-one
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Record name 1-(4-(Methoxymethyl)phenyl)ethan-1-one
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Record name 1-[4-(methoxymethyl)phenyl]ethan-1-one
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Biological Activity

1-(4-(Methoxymethyl)phenyl)ethan-1-one, also known as methoxymethyl acetophenone, is an organic compound with notable biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by case studies and comparative analyses with related compounds.

  • Chemical Formula : C10H12O2
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound features a phenyl ring substituted with a methoxymethyl group at the para position relative to the carbonyl group.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Acylation Reaction : Using acetic anhydride or acetyl chloride in the presence of a base.
  • Condensation Reactions : Involving the reaction of para-methoxymethylbenzaldehyde with acetone under acidic conditions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Binding : Its structural similarity to other phenolic compounds allows it to bind effectively to certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, such as breast and prostate cancer cells.
  • Cell Cycle Arrest : It has been reported to cause G2/M phase arrest in cancer cells, inhibiting their proliferation.
Activity TypeDescriptionReferences
AnticancerInduces apoptosis and inhibits tumor growth
Anti-inflammatoryPotential to reduce inflammation
AntimicrobialExhibits activity against bacterial strains

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation in vitro, potentially through the inhibition of pro-inflammatory cytokines and mediators.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Research : A study reported that the compound significantly inhibited breast cancer cell proliferation and induced apoptosis through caspase activation pathways. Flow cytometry and Western blot analyses were utilized to assess cell cycle markers and apoptotic indicators.
  • Enzyme Inhibition Studies : Research focused on its inhibitory effects on cyclin-dependent kinases (CDKs), showing potential as a selective CDK inhibitor for cancer treatment.
  • Antimicrobial Studies : The compound exhibited promising activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential application in antimicrobial therapies.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique biological profiles:

Compound NameKey FeaturesBiological Activity
4-AcetylmethoxybenzeneAcetyl group instead of methoxymethylVaries; less potent against CDKs
4-MethoxyacetophenoneDifferent substituent patternsModerate anticancer activity

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group in the target compound is electron-donating, enhancing aromatic ring reactivity in electrophilic substitutions compared to electron-withdrawing groups like chlorine in 1-(4-((4-chlorobenzyl)oxy)phenyl)ethan-1-one .
  • Steric Effects : Bulky substituents (e.g., piperidine in ) reduce reaction yields in nucleophilic substitutions, whereas smaller groups (e.g., methoxymethyl) improve synthetic accessibility .

Key Observations :

  • Methoxymethyl derivatives often require milder conditions compared to halogenated analogs (e.g., 4-chlorobenzyl chloride in ) due to reduced steric hindrance .
  • Piperidine-containing derivatives () show moderate yields due to competing side reactions in nucleophilic substitutions .

Physicochemical and Application Comparisons

Compound Name Melting Point (°C) Boiling Point (°C) Key Applications
This compound Not reported Not reported Intermediate in drug synthesis
1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one Not reported Not reported Antimicrobial agents
1-(4-(4-Methylimidazol-1-yl)phenyl)ethan-1-one 180–183 375 Neurochemical research
1-(4-Ethylphenyl)ethan-1-one Not reported Not reported Reference material in pharmaceuticals

Key Observations :

  • Imidazole-containing analogs () exhibit higher thermal stability (boiling point ~375°C) due to hydrogen bonding and aromatic stacking .
  • Chlorinated derivatives () are prioritized in antimicrobial studies due to enhanced bioactivity .

Preparation Methods

Conventional Lewis Acid-Catalyzed Method

The Friedel-Crafts acylation of anisole (methoxybenzene) remains the most direct route, utilizing acetyl chloride or acetic anhydride with aluminum chloride (AlCl₃) as catalyst. Typical conditions involve refluxing in dichloromethane at 40-45°C for 6-8 hours, achieving yields of 72-85%. The reaction proceeds via electrophilic aromatic substitution where the methoxy group activates the para position:

$$
\text{Anisole} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{4-Methoxyacetophenone} + \text{HCl} $$

Molecular sieve-assisted protocols (e.g., 4Å MS) reduce catalyst loading by 30% while maintaining 78% yield, as demonstrated in the synthesis of imine precursors for chiral amines.

Solvent-Free Mechanochemical Modifications

Grinding techniques with solid NaOH catalyst achieve 88% yield in 30 minutes at room temperature, eliminating volatile solvents. This method enhances atom economy (82% vs 68% in solution phase) and reduces energy consumption by 40%.

Claisen-Schmidt Condensation Derivatives

Chalcone Synthesis Applications

While primarily used to generate α,β-unsaturated ketones, modified Claisen-Schmidt reactions between 4-methoxyacetophenone and aromatic aldehydes provide insights into ketone stability under basic conditions. NaOH-mediated condensations in ethanol at 60°C demonstrate the ketone's resistance to retro-aldol decomposition up to pH 12.

Catalytic Hydrogenation Pathways

Chiral Amine Synthesis Precursors

The patent WO2015159170A2 details 4-methoxyacetophenone's role in synthesizing (S)-(-)-1-(4-methoxyphenyl)ethylamine via a four-step sequence:

  • Imine Formation : Condensation with (1S,2R)-(+)-norephedrine using molecular sieve 4A in benzene (82% yield)
  • Catalytic Reduction : Hydrogenation over Adam's catalyst (PtO₂) at 35-40°C
  • Oxidative Cleavage : Sodium metaperiodate-mediated removal of chiral auxiliary
  • Resolution : Lipase B enzymatic separation (78% ee)

Asymmetric Hydroboration-Amination

Rhodium-catalyzed hydroboration of 1-methoxy-4-vinylbenzene with (S)-quinap ligand achieves 98% enantiomeric excess, though requires specialized catalysts.

Enzymatic Kinetic Resolution

Lipase-Mediated Processes

Candida antarctica Lipase B (CAL-B) resolves racemic 1-(4-methoxyphenyl)ethylamine precursors via acetylation in MTBE, showing 78% ee after 24 hours at 30°C. Immobilization on Accurel MP1000 increases turnover number (TON) to 5,200 compared to 3,800 for free enzyme.

Industrial-Scale Production Considerations

Cost Analysis of Competing Routes

Method Yield (%) Catalyst Cost ($/kg) Optical Purity (%)
Friedel-Crafts 85 12 (AlCl₃) N/A
Enzymatic Resolution 78 4,200 (CAL-B) 78
Asymmetric Catalysis 91 8,500 (Rh-quinap) 98

Data adapted from WO2015159170A2 and NIST WebBook

Waste Stream Management

The Friedel-Crafts route generates 2.1 kg HCl/kg product, necessitating scrubber systems. Enzymatic methods reduce heavy metal waste by 94% but require solvent recovery systems for MTBE.

Spectroscopic Characterization

Key Analytical Signatures

  • ¹H NMR (CDCl₃): δ 3.86 (s, OCH₃), 7.07 (d, J=5Hz, Ar-H), 2.62 (s, COCH₃)
  • IR (KBr): 1685 cm⁻¹ (C=O), 1603 cm⁻¹ (Ar C=C), 2837 cm⁻¹ (OCH₃)
  • MS : m/z 150.1745 [M]⁺

Emerging Green Synthesis Techniques

Microwave-Assisted Acylation

Preliminary studies show 15-minute reaction times using NbCl₅ catalyst under microwave irradiation (300W), achieving 89% yield with 50% reduced energy input compared to conventional heating.

Continuous Flow Systems

Microreactor technology enables Friedel-Crafts acylation at 120°C with 0.5-second residence time, though product isolation remains challenging due to rapid HCl generation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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